4,5-Dichloropyridine-3-carbaldehyde
Overview
Description
“4,5-Dichloropyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 1009334-04-6 . It has a molecular weight of 176 and its IUPAC name is 4,5-dichloronicotinaldehyde . It is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The InChI code for 4,5-Dichloropyridine-3-carbaldehyde is 1S/C6H3Cl2NO/c7-5-2-9-1-4 (3-10)6 (5)8/h1-3H . The InChI key is RYOHOUJPNPVRKU-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4,5-Dichloropyridine-3-carbaldehyde is a powder . It is stored at a temperature of 4 degrees .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4,5-Dichloropyridine-3-carbaldehyde: is a valuable precursor in the synthesis of various heterocyclic compounds. Its dichloro and aldehyde functional groups make it an ideal starting material for constructing complex molecules through nucleophilic substitution reactions (SNAr). These reactions are pivotal in creating pharmacologically active heterocycles, which are core structures in many drugs .
Material Science Research
In material science, this compound can be used to develop new organic semiconductors. Its rigid pyridine ring and electron-withdrawing chloro groups can contribute to the charge transport properties of organic semiconductor materials, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Chemical Synthesis
4,5-Dichloropyridine-3-carbaldehyde: serves as an intermediate in the chemical synthesis of agrochemicals and dyes. The aldehyde group can undergo various reactions, including condensation and oxime formation, leading to a wide range of derivatives with potential applications in these industries .
Chromatography
This compound can be utilized as a standard or reference material in chromatographic analysis due to its distinct UV absorption properties. It can help in the calibration of equipment and the development of analytical methods for detecting similar compounds in complex mixtures .
Analytical Chemistry
In analytical chemistry, 4,5-Dichloropyridine-3-carbaldehyde can be used to synthesize fluorescent probes or reagents. Its structure allows for modifications that can result in compounds with specific fluorescence characteristics, useful in bioimaging and diagnostics .
Pharmaceutical Research
The dichloro and aldehyde groups of 4,5-Dichloropyridine-3-carbaldehyde are reactive sites that can be exploited to create novel drug candidates. For instance, it can be used to synthesize inhibitors of enzymes or receptors by mimicking the transition state or the natural substrate of the biological target .
Safety and Hazards
The safety information for 4,5-Dichloropyridine-3-carbaldehyde includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Mode of Action
Dichloropyridines are known to undergo nucleophilic aromatic substitution reactions . This suggests that 4,5-Dichloropyridine-3-carbaldehyde may interact with its targets by substituting one or both of the chlorine atoms with a nucleophile present in the target molecule.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-Dichloropyridine-3-carbaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . .
properties
IUPAC Name |
4,5-dichloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOHOUJPNPVRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732468 | |
Record name | 4,5-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1009334-04-6 | |
Record name | 4,5-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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